molecular formula C23H34N2O3 B3920496 1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

Cat. No. B3920496
M. Wt: 386.5 g/mol
InChI Key: QHBNMIPZAAGKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.

Mechanism of Action

1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is a potent and selective inhibitor of GABA-AT. GABA-AT is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, 1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in reduced neuronal excitability and potential therapeutic effects.
Biochemical and Physiological Effects
1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to increase GABA levels in the brain and improve GABAergic neurotransmission. This can result in reduced neuronal excitability and potential therapeutic effects. 1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, 1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to reduce the reinforcing effects of cocaine and alcohol in animal models of addiction.

Advantages and Limitations for Lab Experiments

1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-AT, which allows for precise modulation of GABA levels in the brain. 1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has also been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, 1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has some limitations for lab experiments. It is a relatively new compound, and its effects in humans are not well-established. In addition, the optimal dosing and administration of 1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine for different neurological and psychiatric disorders are not yet clear.

Future Directions

1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has several potential future directions for research. One direction is to further investigate its therapeutic potential in a variety of neurological and psychiatric disorders. This could involve clinical trials in humans to determine the safety and efficacy of 1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. Another direction is to investigate the mechanisms of action of 1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine in more detail. This could involve studying the effects of 1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine on GABAergic neurotransmission in different brain regions and cell types. Finally, future research could focus on developing more potent and selective GABA-AT inhibitors that could have even greater therapeutic potential.

Scientific Research Applications

1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders. Preclinical studies have shown that 1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine can increase GABA levels in the brain and improve GABAergic neurotransmission. This has led to investigations into the potential use of 1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine in the treatment of epilepsy, anxiety disorders, and substance use disorders.

properties

IUPAC Name

[2-[1-(cyclopentylmethyl)piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O3/c1-27-20-8-9-21(23(26)25-12-4-5-13-25)22(16-20)28-19-10-14-24(15-11-19)17-18-6-2-3-7-18/h8-9,16,18-19H,2-7,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBNMIPZAAGKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCCC2)OC3CCN(CC3)CC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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